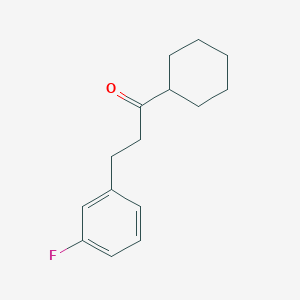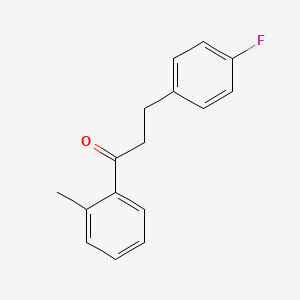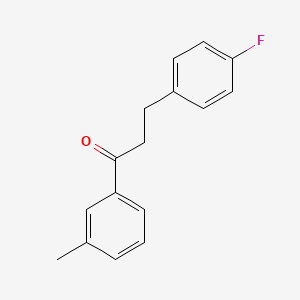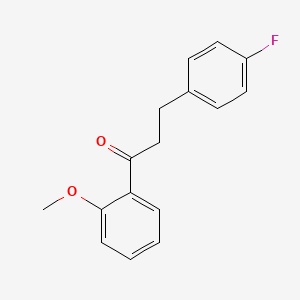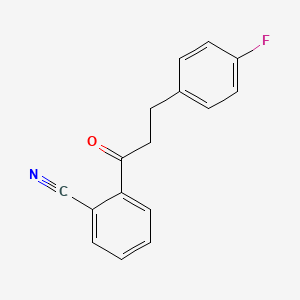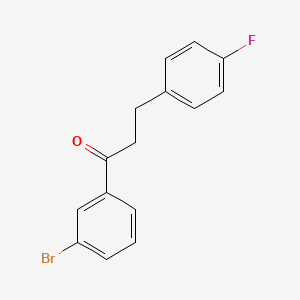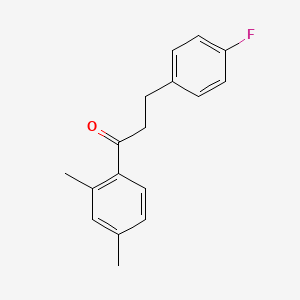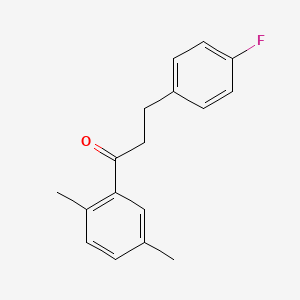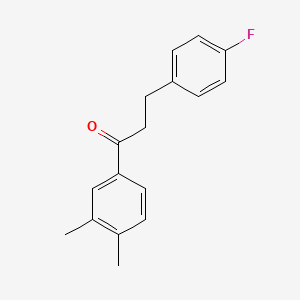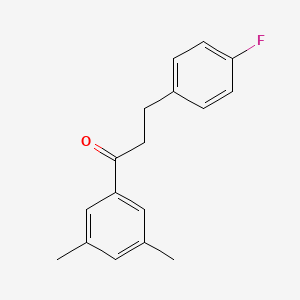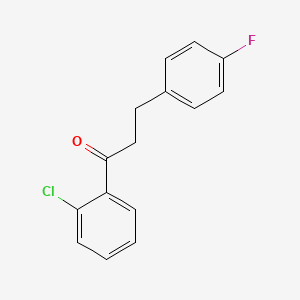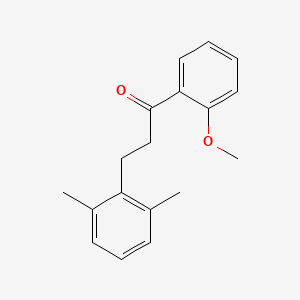
3-(2,6-Diméthylphényl)-2'-méthoxypropiophénone
Vue d'ensemble
Description
3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone is a useful research compound. Its molecular formula is C18H20O2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Ce composé a été étudié pour son potentiel dans le traitement du cancer en raison de sa capacité à interagir avec diverses voies biologiques. Il a été constaté qu’il présentait des propriétés susceptibles d’inhiber la prolifération cellulaire et d’induire l’apoptose dans les cellules cancéreuses, en particulier dans la leucémie et le lymphome, tout en épargnant les cellules saines . Cette toxicité sélective est cruciale pour le développement de thérapies anticancéreuses efficaces avec des effets secondaires minimes.
Activités antimicrobiennes et antifongiques
Des recherches indiquent que les dérivés de ce composé peuvent avoir des activités antimicrobiennes et antifongiques significatives. Ces propriétés en font un candidat pour le développement de nouveaux traitements contre les souches résistantes de bactéries et de champignons, ce qui répond à une préoccupation croissante de santé mondiale .
Modulation de l’activité enzymatique
Le composé a été étudié pour sa capacité à moduler l’activité enzymatique, qui est essentielle dans diverses voies métaboliques et de signalisation. Cette modulation peut conduire à des applications thérapeutiques dans les maladies où la dysrégulation enzymatique est un facteur .
Effets neuroprotecteurs
Il existe un intérêt pour les effets neuroprotecteurs de « 3-(2,6-Diméthylphényl)-2’-méthoxypropiophénone », qui pourraient être bénéfiques dans le traitement des maladies neurodégénératives. En protégeant les cellules neuronales des dommages, il pourrait aider à gérer des affections comme la maladie d’Alzheimer et la maladie de Parkinson .
Recherche cardiovasculaire
En recherche cardiovasculaire, des composés comme celui-ci ont été étudiés pour leur potentiel à agir comme vasodilatateurs ou à protéger contre les dommages ischémiques. Cette recherche est essentielle pour le développement de traitements pour les maladies cardiaques et les affections liées à l’obstruction du flux sanguin .
Propriétés analgésiques et anti-inflammatoires
Les propriétés analgésiques et anti-inflammatoires du composé sont intéressantes pour le développement de nouveaux médicaments contre la douleur et anti-inflammatoires. Ces propriétés pourraient soulager les douleurs chroniques et les maladies inflammatoires sans les effets secondaires des médicaments actuels .
Interaction avec le système endocannabinoïde
« 3-(2,6-Diméthylphényl)-2’-méthoxypropiophénone » a été étudié pour son interaction avec le système endocannabinoïde, qui joue un rôle dans la régulation de la douleur, de l’humeur et de l’appétit. Cette interaction suggère des applications potentielles dans la prise en charge d’affections comme la douleur chronique, la dépression et les troubles alimentaires.
Potentiel antiparasitaire et antituberculeux
Le composé a montré un potentiel prometteur dans les applications antiparasitaires et antituberculeuses. Sa capacité à inhiber la croissance des parasites et des bactéries responsables de la tuberculose pourrait conduire à de nouveaux traitements pour ces maladies infectieuses .
Mécanisme D'action
Target of Action
The primary target of the compound 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is the neuronal membrane. It acts by inhibiting the ionic fluxes required for the initiation and conduction of impulses .
Mode of Action
3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, with the onset of action occurring within 3 to 5 minutes .
Biochemical Pathways
The compound 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone affects the biochemical pathways related to nerve impulse conduction. By inhibiting the ionic fluxes, it disrupts the normal functioning of the neurons, leading to a decrease in the transmission of pain signals .
Result of Action
The molecular and cellular effects of the action of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone include the stabilization of the neuronal membrane and inhibition of the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, providing relief from pain .
Analyse Biochimique
Biochemical Properties
3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation . Additionally, 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone can alter gene expression by interacting with transcription factors, leading to changes in the production of proteins that are vital for cellular function .
Molecular Mechanism
At the molecular level, 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing biochemical pathways. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing them from catalyzing reactions . Additionally, 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone can affect gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potential changes in its biochemical properties .
Dosage Effects in Animal Models
The effects of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes . It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks associated with the compound .
Metabolic Pathways
3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biochemical properties and effects compared to the parent compound . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific tissues or cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and its potential effects on different tissues .
Subcellular Localization
The subcellular localization of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is essential for elucidating its precise mechanisms of action and potential effects on cellular processes .
Propriétés
IUPAC Name |
3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-7-6-8-14(2)15(13)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHOBZFQNWZLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644773 | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-32-0 | |
| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


